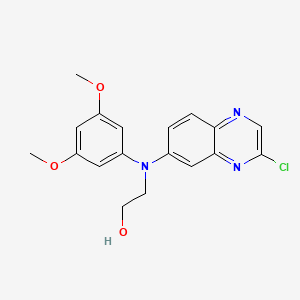
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 3-chloroquinoxaline with 3,5-dimethoxyaniline under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
化学反応の分析
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chlorine position .
科学的研究の応用
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . Additionally, these compounds may interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antimicrobial agent used in animal feed.
特性
分子式 |
C18H18ClN3O3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
2-(N-(3-chloroquinoxalin-6-yl)-3,5-dimethoxyanilino)ethanol |
InChI |
InChI=1S/C18H18ClN3O3/c1-24-14-7-13(8-15(10-14)25-2)22(5-6-23)12-3-4-16-17(9-12)21-18(19)11-20-16/h3-4,7-11,23H,5-6H2,1-2H3 |
InChIキー |
XBVNCOUKUQRSRI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N(CCO)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
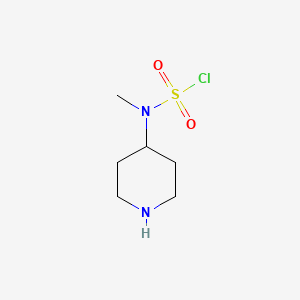

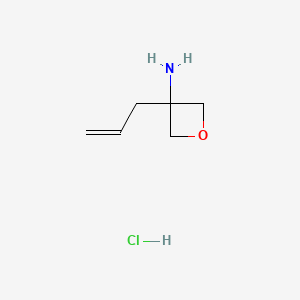
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
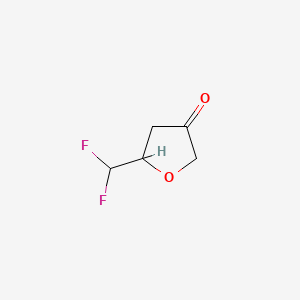
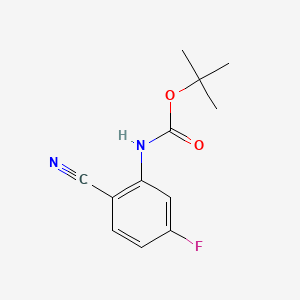
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
